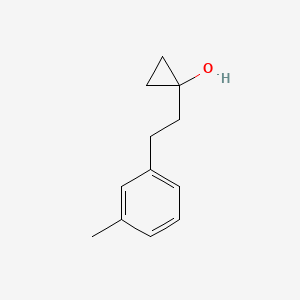

1-(3-Methylphenethyl)cyclopropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-[2-(3-methylphenyl)ethyl]cyclopropan-1-ol |

InChI |

InChI=1S/C12H16O/c1-10-3-2-4-11(9-10)5-6-12(13)7-8-12/h2-4,9,13H,5-8H2,1H3 |

InChI Key |

OSZSLZBHQISNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCC2(CC2)O |

Origin of Product |

United States |

Mechanistic Investigations of 1 3 Methylphenethyl Cyclopropan 1 Ol and Cyclopropanol Transformations

Mechanisms of Cyclopropane (B1198618) Ring-Opening Reactions

The cleavage of the strained cyclopropane ring in derivatives like 1-(3-methylphenethyl)cyclopropan-1-ol is a thermodynamically favorable process that can be initiated through single-electron transfer (SET), coordination to a metal, or acid/base catalysis. acs.orgresearchgate.net The specific pathway taken determines the nature of the reactive intermediate and, consequently, the final product.

Cyclopropanols are well-established precursors for the generation of homoenolates, which are valuable intermediates in organic synthesis. wikipedia.orgelsevierpure.com The ring-opening of a cyclopropanol (B106826) derivative to form a metallohomoenolate is typically achieved in the presence of a metal and a base. wikipedia.org For this compound, this process would involve deprotonation of the hydroxyl group to form a cyclopropoxide, followed by a ring-opening to generate a β-metalloketone. This transformation represents an umpolung of the typical reactivity of enolates. wikipedia.orgresearchgate.net

The stability and reactivity of the resulting metallohomoenolate are influenced by the identity of the metal counterion. wikipedia.org A variety of metals can be used to form homoenolates, including lithium, titanium, zinc, and copper. wikipedia.orgntu.edu.sg These intermediates can then react with various electrophiles at the β-carbon, leading to the formation of β-functionalized ketones. elsevierpure.comemory.edu The regioselectivity of the ring-opening generally results in the formation of a carbon-metal bond at the less substituted carbon of the cyclopropane ring. wikipedia.org

It is also possible to generate enolized homoenolates, which act as bis-nucleophilic species. ntu.edu.sgacs.org These intermediates can react with electrophiles at the α-position, leading to β-functionalized cyclopropanols with retention of the cyclopropane ring. acs.org

Table 1: Reactivity of Metallohomoenolates

| Metal Counterion | Typical Reactivity | Reference |

|---|---|---|

| Lithium | Highly reactive, used in various carbon-carbon bond-forming reactions. | wikipedia.org |

| Titanium | Can be isolated and characterized; reacts with various electrophiles. | uwindsor.ca |

| Zinc | Used in catalytic transformations, including conjugate additions and allylations. | ntu.edu.sgacs.org |

An alternative pathway for the ring-opening of cyclopropanols involves the formation of β-keto radicals. acs.orgemory.edu This process is typically initiated by a one-electron oxidation of the cyclopropanol. researchgate.net The initial step is the homolytic cleavage of the O-H bond, forming an oxygen-centered radical. nih.gov This is followed by a rapid ring-opening to yield a more stable β-keto radical. nih.gov

Various oxidizing agents can be employed to generate these radicals, including manganese(III) tris(pyridine-2-carboxylate), silver nitrate (B79036) with potassium persulfate, and copper(II) salts. researchgate.net The choice of oxidant can influence the efficiency and outcome of the reaction. For instance, silver(I)-catalyzed oxidative ring-opening has been shown to be effective for both aromatic and aliphatic cyclopropanols. nih.gov

Once formed, the β-keto radical can be trapped by a variety of radical acceptors, such as electron-rich or electron-deficient olefins, tributylstannane, and diphenyl diselenide. researchgate.net This allows for the synthesis of a diverse range of functionalized ketones. nih.gov For example, the addition of β-keto radicals to quinones has been used to synthesize γ-carbonyl quinones. researchgate.net

Table 2: Generation of β-Keto Radicals from Cyclopropanols

| Oxidizing System | Description | Reference |

|---|---|---|

| Mn(acac)₃ | Used for the oxidation of bicyclic cyclopropanols with olefinic side chains. | researchgate.net |

| AgNO₃/K₂S₂O₈ | Promotes oxidative ring-opening under mild, open-flask conditions. | researchgate.netnih.gov |

The ring cleavage of cyclopropanols can also proceed through electrophilic and nucleophilic pathways, particularly in donor-acceptor cyclopropanes. researchgate.netrsc.org In these systems, the presence of an electron-donating group (the hydroxyl group) and an electron-accepting group polarizes the C1-C2 bond of the cyclopropane ring, enhancing its reactivity towards nucleophiles. researchgate.net

Electrophilic activation, often with a Lewis acid, can facilitate the ring-opening by coordinating to the hydroxyl group, making it a better leaving group. researchgate.netrsc.org This is followed by nucleophilic attack, leading to a difunctionalized product. researchgate.net The regioselectivity of the nucleophilic attack is directed by the substituents on the cyclopropane ring. researchgate.net

Conversely, in the presence of a strong base, the cyclopropanol can be deprotonated to form a cyclopropoxide, which can then undergo ring-opening. acs.org The resulting carbanion can then be trapped by an electrophile. The nature of the base and the reaction conditions can influence the regioselectivity of the ring cleavage.

Photoinduced electron transfer (PET) provides a mild and efficient method for the ring-opening of cyclopropanols. chemrxiv.orgresearchgate.net This process involves the formation of a photoactive electron donor-acceptor (EDA) complex between an aryl-substituted tertiary cyclopropanol and an electron-deficient olefin. chemrxiv.orgchemrxiv.org Upon UV light irradiation, a single electron transfer occurs, leading to the formation of a radical cation of the cyclopropanol. researchgate.netchemrxiv.org

This radical cation is highly unstable and rapidly undergoes homolytic cleavage of the cyclopropane ring to generate a β-ketoalkyl radical. chemrxiv.orgchemrxiv.org This radical can then add to the electrophilic double bond of the olefin in a redox-neutral manner to form distantly functionalized ketones. chemrxiv.orgresearchgate.net The reaction rate can be significantly increased by the presence of a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), which facilitates the electron transfer. chemrxiv.orgchemrxiv.org

This method is advantageous as it proceeds under mild conditions and does not require stoichiometric oxidants. chemrxiv.orgchemrxiv.org Mechanistic studies have confirmed the role of the EDA complex and the generation of the β-keto radical intermediate. chemrxiv.org

Isomerization and Rearrangement Mechanisms

Cyclopropanols are prone to a variety of isomerization and rearrangement reactions, driven by the release of ring strain. wikipedia.org These transformations often proceed through well-defined mechanistic pathways, providing access to diverse molecular architectures.

Isomerization between different cyclopropanol stereoisomers can be facilitated by transition metals and Lewis acids. One notable example is the isomerization of trans-3-deutero-r-1-methyl-cis-2-phenylcyclopropan-1-ol catalyzed by a mixture of Ti(O-i-Pr)₄ and BF₃·OEt₂. cdnsciencepub.comresearchgate.net This rearrangement involves the reversible ring opening of a titanium cyclopropoxide to form a β-titanaketone intermediate. The mechanism requires pathways that allow for both retention and inversion of configuration at the carbon bearing the phenyl group, leading to a mixture of cyclopropanol isomers. cdnsciencepub.comresearchgate.net The final ratio of isomers can be influenced by whether the reaction is under thermodynamic control (favoring the more stable cyclopropanol) or reflects the equilibrium of the titanium cyclopropoxide intermediates. cdnsciencepub.com

More recently, a catalytic method for the stereochemical isomerization of cyclopropanols using silver(I) salts has been developed. acs.org This process efficiently converts readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, but often synthetically less accessible, trans-isomers. Mechanistic studies indicate the reaction is reversible and proceeds via the catalytic activity of silver homoenolates, providing a practical route to access both diastereomers from a single precursor. acs.org

| Catalyst System | Proposed Intermediate | Typical Transformation | Reference |

|---|---|---|---|

| Ti(O-i-Pr)₄ / BF₃·OEt₂ | β-Titanaketone | Epimerization of substituted cyclopropanols | cdnsciencepub.comresearchgate.net |

| AgOTf | Silver Homoenolate | cis-1,2-Disubstituted → trans-1,2-Disubstituted Cyclopropanol | acs.org |

Semipinacol-type rearrangements of functionalized cyclopropanols provide a powerful method for constructing complex molecular scaffolds, particularly those containing quaternary carbon centers. An electrophile-induced semipinacol rearrangement of cyclopropenylcarbinols has been reported to give access to various polyfunctionalized cyclopropanes under mild, metal-free conditions. epfl.chacs.orgacs.org The reaction is initiated by the activation of the cyclopropene (B1174273) double bond by a soft electrophile (e.g., I⁺, PhS⁺), which triggers a 1,2-migration of an adjacent group (such as aryl or another cycloalkyl group) to form highly substituted cyclopropyl (B3062369) ketones. acs.org

Another variant is the enantioselective protio-semipinacol rearrangement of tertiary vinyl cyclopropanols, which expands the three-membered ring to form cyclobutanones bearing an α-quaternary stereocenter. researchgate.netthieme-connect.com This transformation is achieved through the synergistic co-catalysis of a chiral dual-hydrogen-bond donor (HBD) and a strong Brønsted acid like HCl. thieme-connect.com Experimental and computational evidence supports a stepwise mechanism where the acid protonates the vinyl group to generate a short-lived carbocationic intermediate. thieme-connect.com This cation, existing in a chiral environment defined by the HBD catalyst, then undergoes a stereospecific C–C bond migration to yield the enantioenriched cyclobutanone (B123998) product. researchgate.netthieme-connect.com

The rearrangement of a cyclopropylcarbinyl system to a homoallylic one, often termed a cyclopropyl–allyl rearrangement, is a fundamental reaction of cyclopropane derivatives. This transformation can be initiated cationically, anionically, or radically. The cationic cyclopropyl–allyl isomerization can be prevented if the cyclopropane ring bears a strong p-electron donor substituent, such as an alkoxide group, in the α-position to the leaving group. wiley.com

In radical-mediated processes, cyclopropylcarbinyl radicals can undergo rapid ring opening to form the corresponding allyl radicals. wiley.com This rearrangement is particularly efficient when the resulting radical is stabilized by delocalization.

Transition metal catalysis can also facilitate this type of rearrangement. Gold(III) σ-cyclopropyl complexes have been shown to undergo ring-opening to give π-allyl complexes. researchgate.net Density Functional Theory (DFT) calculations support a mechanism involving a disrotatory electrocyclic ring-opening, where the distal σ(C-C) bond of the cyclopropane ring is cleaved to form the π-bonded allyl moiety. researchgate.net The vinylcyclopropane (B126155) rearrangement is a thermally allowed pericyclic reaction that converts a vinylcyclopropane into a cyclopentene, proceeding through a diradical intermediate or a concerted pathway, depending on the substrate. wikipedia.org

Influence of Substituent Effects on Chemical Reactivity, with Emphasis on the Phenethyl Moiety in this compound

The reactivity of the cyclopropane ring is highly sensitive to the electronic nature of its substituents. The attachment of electron-donating groups (D) and electron-withdrawing groups (A) can activate the strained C–C bonds, making them susceptible to ring-opening reactions. nih.gov This "push-pull" effect, particularly when D and A groups are in a vicinal position, induces polarization of the adjacent C–C bond and facilitates cleavage. nih.gov Cyclopropanes with electron-accepting groups act as potent σ-electrophiles, undergoing polar reactions with nucleophiles. nih.govresearchgate.net

In the specific case of This compound , the 3-methylphenethyl substituent is expected to exert a significant influence on the compound's reactivity through a combination of electronic and steric effects.

Electronic Effects : The phenethyl moiety contains a phenyl group, which can stabilize reactive intermediates formed during ring-opening reactions. In acid-catalyzed ring cleavage, protonation of the hydroxyl group followed by loss of water would generate a cyclopropyl cation, which is unstable and readily rearranges. More commonly, cleavage of the C1-C2/C3 bond occurs to generate a β-ketocarbocation intermediate. The adjacent phenyl ring of the phenethyl group can stabilize this positive charge through space via π-delocalization, an effect analogous to the stabilizing "benzyl effect" noted in other Sₙ2-type ring-opening reactions of cyclopropanes. nih.gov The methyl group at the meta-position of the phenyl ring is a weak electron-donating group. While its electronic influence is modest compared to ortho or para substituents, it slightly increases the electron density of the aromatic ring, which can marginally enhance its ability to stabilize a cationic intermediate.

Steric Effects : The phenethyl group is sterically bulky. This bulk can influence the approach of reagents, potentially directing reactions to a specific face of the molecule or influencing the regioselectivity of ring cleavage.

Based on these principles, the 3-methylphenethyl group in this compound is predicted to facilitate ring-opening reactions that proceed through cationic or radical intermediates due to the stabilizing nature of the aryl group. chemrxiv.org For instance, in photoinduced single-electron-transfer (SET) oxidation, the phenethyl group would stabilize the initial radical cation, promoting rapid ring opening to a β-ketoalkyl radical. chemrxiv.org The reactivity would be governed by the stability of the resulting intermediates, with the phenyl ring playing a dominant electronic role.

| Feature of Substituent | Component | Effect | Predicted Impact on Reactivity of this compound |

|---|---|---|---|

| Electronic | Phenyl Ring | π-system capable of resonance/inductive stabilization | Stabilizes cationic or radical intermediates in ring-opening reactions, lowering the activation energy. |

| m-Methyl Group | Weakly electron-donating (inductive effect) | Slightly enhances the stabilizing ability of the phenyl ring. | |

| Steric | Entire 3-Methylphenethyl Group | Bulky group | May influence stereoselectivity of reagent attack and regioselectivity of bond cleavage. |

| Structural | Ethyl Linker | Flexible two-carbon chain | Allows the phenyl ring to adopt various conformations to optimize stabilization of intermediates. |

Theoretical and Computational Studies of Cyclopropanol Derivatives

Quantum Chemical Characterization of Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are routinely used to predict the equilibrium geometries, vibrational frequencies, and electronic properties of cyclopropanol (B106826) derivatives.

DFT calculations, often using the B3LYP functional with a 6-31G* basis set, can provide optimized geometries, including bond lengths and angles. For a representative cyclopropanol molecule, these calculations reveal the characteristic features of the strained cyclopropyl (B3062369) ring fused with a hydroxyl group.

Table 1: Representative DFT (B3LYP/6-31G) Calculated Geometrical Parameters of Cyclopropanol*

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.505 |

| C1-C3 | 1.505 |

| C2-C3 | 1.540 |

| C1-O | 1.420 |

| O-H | 0.965 |

| **Bond Angles (°) ** | |

| C2-C1-C3 | 61.5 |

| C1-C2-C3 | 59.25 |

| C1-C3-C2 | 59.25 |

| O-C1-C2 | 118.5 |

| C1-O-H | 108.5 |

Note: The data in this table is representative of typical DFT calculations for cyclopropanol and may not correspond to a single specific literature source.

For higher accuracy in energy calculations, especially for determining stability and reaction enthalpies, post-Hartree-Fock methods are often employed. Coupled Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy. These methods are computationally more demanding than DFT but provide benchmark-quality data.

CCSD(T) calculations are particularly useful for obtaining accurate thermochemical data, such as heats of formation and reaction energies. While extensive CCSD(T) studies on a wide range of cyclopropanol derivatives are limited due to computational expense, calculations on the parent cyclopropanol molecule can provide a reliable reference for its stability. These high-level calculations are crucial for validating the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key to predicting how a molecule will interact with other chemical species.

For cyclopropanol, the HOMO is typically associated with the lone pairs of the oxygen atom, making it the primary site for electrophilic attack. The LUMO is generally a σ* orbital of the C-C bonds within the strained ring, indicating that nucleophilic attack would likely lead to ring opening. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Cyclopropanol

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 11.0 |

Note: These values are illustrative and represent typical FMO energies for a simple substituted cyclopropanol.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates. For cyclopropanol derivatives, a key area of investigation is the mechanism of their characteristic ring-opening reactions.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial information about the reaction's feasibility and rate, with the activation energy (the energy difference between the reactant and the transition state) being a key determinant of the reaction kinetics.

For the acid-catalyzed ring-opening of cyclopropanols, DFT calculations can be used to model the reaction pathway. The reaction typically proceeds through protonation of the hydroxyl group, followed by the cleavage of a C-C bond in the cyclopropane (B1198618) ring. Computational studies on donor-acceptor cyclopropanes have shown that the activation free energy for ring-opening can be significantly influenced by substituents and the reaction conditions. For example, in some systems, calculated activation free energies for ring-opening are in the range of 10-15 kcal/mol.

Table 3: Representative Calculated Energy Profile for a Cyclopropane Ring-Opening Reaction (kcal/mol)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +12.5 |

| Intermediate | -5.0 |

| Transition State 2 | +8.0 |

| Products | -15.0 |

Note: This is a generalized energy profile for a multi-step ring-opening reaction and the values are illustrative.

The identification and characterization of intermediates are crucial for a complete understanding of a reaction mechanism. Computational methods allow for the determination of the geometries and relative stabilities of these often short-lived species.

In the context of cyclopropanol ring-opening, carbocationic intermediates are frequently proposed. DFT calculations can be used to optimize the geometry of these intermediates and to assess their stability. The substitution pattern on the cyclopropane ring can have a significant impact on the stability of these intermediates, thereby influencing the regioselectivity of the ring-opening process. For instance, computational studies on the tandem Heck–ring-opening of cyclopropyldiol derivatives have revealed that the regioselectivity of the C-C bond cleavage is intricately linked to the stability of the intermediate species formed after the initial Heck insertion. These studies highlight the importance of subtle stereoelectronic effects in determining the reaction outcome.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry has become an indispensable tool for predicting the outcomes of organic reactions. nih.gov For cyclopropanol derivatives, whose reactivity is dominated by ring-opening transformations driven by the release of inherent ring strain, theoretical models can accurately forecast reaction pathways, regiochemical preferences, and stereochemical outcomes. beilstein-journals.orgresearchgate.net Density Functional Theory (DFT) is a particularly prominent method used to investigate reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.govrsc.org

The reactivity of 1-(3-Methylphenethyl)cyclopropan-1-ol is primarily centered on the cleavage of the strained three-membered ring. This process can be initiated by acids, bases, or radical initiators, typically leading to the formation of a β-keto radical or a homoenolate equivalent. rsc.orgnih.gov The specific pathway and its feasibility can be predicted by calculating the activation energies (ΔG‡) for the proposed mechanistic steps. A lower activation energy implies a faster reaction rate.

Regioselectivity in the ring-opening of a 1-substituted cyclopropanol refers to which of the two adjacent carbon-carbon bonds (C1-C2 or C1-C3) cleaves. This selectivity is often dictated by the stability of the resulting intermediate. nih.govacs.org In an acid-catalyzed ring-opening of this compound, protonation of the hydroxyl group followed by the loss of water would generate a cyclopropyl cation. This unstable intermediate would rapidly rearrange via C-C bond cleavage to form a more stable carbocation. The cleavage will preferentially occur to form the most stabilized carbocationic intermediate. Computational models can determine the relative energies of the potential intermediates, thereby predicting the regiochemical outcome. nih.gov

For this compound, cleavage of the C1–C2 or C1–C3 bond would ultimately lead to a carbocation β to the newly formed ketone. The subtle electronic influence of the 3-methylphenethyl group would determine the relative stability of the possible transition states leading to these intermediates. DFT calculations can precisely quantify these small energy differences.

Table 1: Hypothetical DFT-Calculated Relative Energies of Carbocation Intermediates in the Ring-Opening of a 1-Aryl-Substituted Cyclopropanol This table illustrates how computational data can be used to predict regioselectivity. The values are representative for a generic 1-aryl-substituted cyclopropanol and not specific to this compound.

| Intermediate Type | Description | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

| Intermediate A | Carbocation formed via cleavage of the C1-C2 bond. | 0.0 (Reference) | Major Product |

| Intermediate B | Carbocation formed via cleavage of the C1-C3 bond. | +2.5 | Minor Product |

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Computational methods are highly effective at predicting the stereochemical course of a reaction by modeling the transition state geometries. chemrxiv.orgresearchgate.netunl.pt If a ring-opening reaction or a subsequent functionalization step creates a new stereocenter, DFT can be used to calculate the energies of the diastereomeric transition states. acs.org The observed product distribution is typically governed by the Curtin-Hammett principle, where the ratio of products depends on the energy difference between the respective transition states. Factors such as steric hindrance and stabilizing electronic interactions in the transition state geometry determine this energy difference, which can be accurately modeled. nih.gov

Conformational Analysis and Stereoelectronic Effects in Cyclopropanols

Conformational Analysis is the study of the different spatial arrangements of atoms (conformers) that arise from rotation about single bonds. mdpi.com The 3-methylphenethyl substituent in this compound has several rotatable bonds, leading to a complex potential energy surface with multiple energy minima. Computational conformational searches, using methods ranging from molecular mechanics to DFT, can identify the most stable conformers and calculate their relative energies. researchgate.netnih.govnih.gov The population of each conformer at a given temperature can then be predicted using Boltzmann statistics, with lower-energy conformers being more populated.

The orientation of the bulky 3-methylphenethyl group relative to the cyclopropane ring is critical, as it can influence both steric accessibility to the hydroxyl group and the electronic environment of the ring.

Table 2: Hypothetical Relative Energies and Populations of Conformers of 1-(Phenethyl)cyclopropan-1-ol This table provides an illustrative example of a computational conformational analysis. The dihedral angle refers to the C(ipso)-C(α)-C(β)-C(ring) bond of the side chain.

| Conformer | Dihedral Angle (°) | Calculated Relative Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti | ~180 | 0.00 | 75.5 |

| Gauche-1 | ~60 | 0.85 | 12.2 |

| Gauche-2 | ~-60 | 0.85 | 12.2 |

Stereoelectronic effects are stabilizing interactions between electron orbitals that depend on the three-dimensional arrangement of atoms within a molecule. wikipedia.org These effects arise from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. imperial.ac.uk In cyclopropanol derivatives, a key stereoelectronic interaction is the hyperconjugation between the lone pair electrons of the hydroxyl oxygen (n_O) and the antibonding orbitals (σ*) of the adjacent C-C ring bonds. acs.org

This n_O → σ_C-C interaction is maximized when the orbitals are aligned in an anti-periplanar fashion. Such an alignment weakens the corresponding C-C bond, making it more susceptible to cleavage. The specific conformation of the molecule dictates the efficiency of this orbital overlap. Therefore, the most stable ground-state conformation may not be the most reactive one. Computational analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, can quantify the energy of these donor-acceptor interactions. This allows chemists to establish a direct link between a molecule's preferred conformation and its reactivity, explaining why certain bonds are predisposed to break in ring-opening reactions. imperial.ac.uk For this compound, the rotational position of the phenethyl group can influence the orientation of the oxygen lone pairs relative to the ring's σ orbitals, thereby modulating the regioselectivity of a potential ring-opening reaction.

Advanced Reactivity and Transformative Applications of 1 3 Methylphenethyl Cyclopropan 1 Ol and Analogues

Cross-Coupling Reactions Involving Cyclopropanol (B106826) Derivatives

The ring strain inherent in cyclopropanols facilitates their participation in cross-coupling reactions, where they serve as three-carbon building blocks. Through oxidative addition and subsequent ring opening, these compounds can generate nucleophilic homoenolate equivalents or β-keto radicals capable of coupling with a range of electrophilic partners.

The palladium-catalyzed cross-coupling of cyclopropanols with aryl halides represents a significant advancement in C-C bond formation. This reaction typically proceeds under mild conditions and demonstrates that cyclopropanol-derived palladium homoenolates can effectively couple with aryl halides. acs.orgacs.orgnih.gov The proposed mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by ligand exchange with the cyclopropanol. A subsequent rearrangement leads to the formation of a palladium homoenolate, which then undergoes reductive elimination to yield the β-arylated ketone. acs.org Both intramolecular and intermolecular versions of this reaction have been developed, showcasing its versatility. acs.org

In a similar vein, nickel catalysis has been employed for the carbonylation of cyclopropanols with benzyl (B1604629) bromides. This process affords multisubstituted cyclopentenones through a cascade reaction. acs.orgorganic-chemistry.orgnih.gov The reaction is initiated by the carbonylation of the benzyl bromide, followed by the generation of a nickel homoenolate from the cyclopropanol. These intermediates combine to form a 1,4-diketone, which then undergoes an intramolecular aldol (B89426) condensation to furnish the cyclopentenone product. organic-chemistry.org This methodology exhibits a broad substrate scope and high functional group tolerance. organic-chemistry.org

The reactivity of cyclopropanols extends to couplings with vinyl halides, often catalyzed by rhodium complexes. Rhodium(I) catalysts can facilitate the asymmetric ring opening of vinyl cyclopropanes with nucleophiles like aryl boronic acids, which serves as a model for their reactivity with vinyl halides. nih.gov This process generates allyl-rhodium complexes that can then form a new C-C bond.

Furthermore, visible-light-induced reactions have enabled the difunctionalization of the C-C bond of alkylidenecyclopropanes with acyl chlorides. mdpi.com This method utilizes acyl chlorides as both the acyl and chloride source in a radical addition, single-electron transfer (SET) oxidation, and nucleophilic attack/ring-opening sequence. mdpi.com

Cobalt-catalyzed divergent coupling reactions between cyclopropanols and internal alkynes provide access to either β-alkenyl ketones or multisubstituted cyclopentenols. The chemoselectivity of these reactions is highly dependent on the reaction conditions, particularly the solvent. The reaction is thought to proceed through the ring-opening of a cobalt cyclopropoxide to a homoenolate, followed by migratory insertion of the alkyne and subsequent protodemetalation or intramolecular carbonyl addition.

Table 1: Examples of Carbon-Carbon Bond Forming Cross-Coupling Reactions with Cyclopropanol Derivatives

| Catalyst/Promoter | Electrophile | Product Type | Ref. |

|---|---|---|---|

| Palladium | Aryl Halide | β-Arylated Ketone | acs.orgacs.orgnih.gov |

| Nickel/CO | Benzyl Bromide | Multisubstituted Cyclopentenone | acs.orgorganic-chemistry.orgnih.gov |

| Rhodium | Vinyl Halide (analogous) | β-Vinylated Ketone | nih.gov |

| Visible Light | Acyl Chloride | β-Acylated, γ-Chloro Ketone | mdpi.com |

| Cobalt | Alkyne | β-Alkenyl Ketone/Cyclopentenol |

The formation of carbon-heteroatom bonds using cyclopropanol derivatives is a testament to their versatility. A notable example is the enantioselective copper-catalyzed radical ring-opening cyanation of cyclopropanols. This reaction provides access to chiral β-carbonyl nitriles, which are valuable synthetic intermediates. The process involves the generation of a cyclopropanoxy radical, which undergoes ring-opening to form a β-keto radical. This radical is then trapped by a copper dicyanide species in an enantioselective manner to form the C-CN bond.

This methodology is significant as it represents a rare example of asymmetric radical cyanation and highlights the potential of using cyclopropanols as precursors to chiral building blocks. The reaction proceeds under mild conditions and is compatible with a variety of functional groups.

Cycloaddition Reactions and Annulation Processes

Cyclopropanol derivatives, particularly those activated by donor-acceptor substitution patterns, are excellent partners in various cycloaddition and annulation reactions. The ring-opening of these strained rings provides access to 1,3-dipole synthons, which can react with a range of dipolarophiles and other unsaturated systems to construct five-, six-, and seven-membered rings.

[3+2] cycloaddition reactions of donor-acceptor cyclopropanes with various partners, including alkenes, are well-established. researchgate.netrsc.orgacs.orgfrontiersin.org These reactions can be catalyzed by Lewis acids or proceed under thermal conditions to generate highly substituted cyclopentane (B165970) derivatives. For instance, a synergistic catalytic system of palladium and an organocatalyst can promote the stereoselective [3+2] cycloaddition between vinylcyclopropanes and α,β-unsaturated aldehydes, yielding cyclopentanes with multiple stereocenters. acs.org The mechanism often involves the formation of a zwitterionic intermediate from the ring-opening of the cyclopropane (B1198618), which then adds to the alkene.

[3+3] annulation reactions have also been developed, for example, using donor-acceptor cyclopropanes and tropone (B1200060) derivatives to form cycloheptane-fused systems. These reactions can be promoted by bifunctional organocatalysts.

Table 2: Overview of [3+x] Cycloaddition Reactions with Cyclopropanol Analogues

| Cycloaddition Type | Reactant Partner | Resulting Ring System | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| [3+2] | Alkene/Aldehyde | Cyclopentane | Lewis Acid / Synergistic Catalysis | researchgate.netacs.org |

| [3+3] | Diene / Tropone | Cyclohexene / Cycloheptane | Lewis Acid / Organocatalyst | researchgate.net |

Vinylcyclopropanes can act as five-carbon synthons in [5+2] cycloaddition reactions with alkenes or alkynes to construct seven-membered rings. nih.govwikipedia.orgrsc.orgacs.org These reactions are often catalyzed by transition metals such as rhodium, which facilitate the ring-opening of the vinylcyclopropane (B126155) to a π-allyl metal complex that then participates in the cycloaddition. Both intramolecular and intermolecular variants have been developed, providing access to a diverse range of carbo- and heterocyclic seven-membered ring systems.

Furthermore, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been developed for the synthesis of eight-membered carbocycles. pku.edu.cn This reaction proceeds via the formation of an eight-membered rhodacycle intermediate, which then undergoes CO insertion and reductive elimination. pku.edu.cn

Radical Cascade and Tandem Cyclization Processes utilizing Cyclopropanol-Derived Radicals

The single-electron oxidation of cyclopropanols provides a facile entry into β-keto radicals, which are highly reactive intermediates capable of initiating radical cascade and tandem cyclization reactions. nih.govresearchgate.net These processes allow for the rapid construction of complex polycyclic structures from simple starting materials.

The generation of β-keto radicals from cyclopropanols is typically achieved through oxidation with metal salts, such as those of manganese(III) or silver(I). nih.govresearchgate.net Once formed, the β-keto radical can add to a tethered unsaturated system, such as an alkene, alkyne, or arene, initiating a cascade of cyclizations. This strategy has been successfully employed in the synthesis of various heterocyclic scaffolds, including phenanthridines and oxindoles. nih.gov

In a typical tandem process, the initially formed β-keto radical undergoes an intermolecular addition to a radical acceptor. The resulting radical intermediate can then undergo an intramolecular cyclization, often a homolytic aromatic substitution, to forge a new ring system. Subsequent oxidation and aromatization steps can lead to the final product. These radical cascades are characterized by their efficiency, mild reaction conditions, and the ability to form multiple C-C bonds in a single operation. nih.gov

Table 3: Examples of Radical Cascade Reactions Initiated by Cyclopropanol Ring-Opening

| Oxidant | Radical Acceptor | Final Product Scaffold | Key Features | Ref. |

|---|---|---|---|---|

| Mn(III) | Biaryl Isonitrile | Phenanthridine | Tandem radical cyclization, two C-C bonds formed | nih.gov |

| Mn(III) | N-Aryl Acrylamide | 2-Oxindole | Tandem radical cyclization, ketoalkylation | nih.gov |

| Ag(I) | Quinone | γ-Carbonyl Quinone | Synthesis of natural product analogues | researchgate.net |

| Mn(III) | Vinyl Azide | Pyridine / Azabicycle | Divergent synthesis based on cyclopropanol structure | acs.org |

Cyclopropanols as Versatile Synthons for Complex Molecular Architectures

The inherent ring strain of the three-membered ring in cyclopropanols makes them highly reactive and versatile intermediates in organic synthesis. nih.govnih.gov This reactivity, primarily channeled through ring-opening reactions, allows for the generation of key intermediates like β-keto radicals or metallo-homoenolates. nih.govemory.edu These reactive species can be strategically trapped to construct a wide array of more complex molecular structures. The compound 1-(3-Methylphenethyl)cyclopropan-1-ol and its analogues serve as prime examples of how this class of molecules can be leveraged as synthons for building sophisticated carbocyclic and heterocyclic frameworks, as well as scaffolds with predetermined three-dimensional structures.

Building Blocks for Carbocyclic Frameworks

The utility of cyclopropanols, including structures analogous to this compound, as precursors for carbocyclic systems stems from their ability to undergo controlled carbon-carbon bond cleavage. nih.govbeilstein-journals.org This process typically generates a reactive β-carbonyl radical or a homoenolate, which can then participate in subsequent C-C bond-forming reactions to build larger, all-carbon skeletons. nih.govbeilstein-journals.org

A prominent strategy involves the oxidative radical ring-opening of cyclopropanols. nih.govbeilstein-journals.org Under the influence of a single-electron oxidant, such as a manganese(III) or silver(II) species, the cyclopropanol is converted into a cyclopropoxy radical. This intermediate rapidly undergoes β-scission to yield a more stable β-keto alkyl radical. nih.govbeilstein-journals.org This radical can be trapped intramolecularly by an appended alkene or aromatic ring or participate in intermolecular reactions to form new carbocyclic frameworks.

Another powerful approach is the transition-metal-catalyzed cross-coupling of cyclopropanols. For instance, palladium-catalyzed coupling with acyl chlorides transforms cyclopropanols into 1,4-diketones. organic-chemistry.org These diketones are highly valuable intermediates that can be readily cyclized, often via an intramolecular aldol condensation, to furnish five-membered carbocycles like cyclopentenones. organic-chemistry.org This method provides a direct route from the compact cyclopropane ring to a more complex and widely useful carbocyclic system.

The table below summarizes key transformations using cyclopropanol analogues to form carbocyclic structures.

Table 1: Synthesis of Carbocyclic Frameworks from Cyclopropanols| Reaction Type | Catalyst/Reagent | Key Intermediate | Resulting Carbocyclic Structure |

|---|---|---|---|

| Oxidative Ring-Opening/Cyclization | Mn(III) or Ag(II) salts | β-Keto alkyl radical | Fused or spirocyclic ketones |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, Acyl chloride | Metallo-homoenolate | 1,4-Diketones (precursors to cyclopentenones) |

Precursors for Heterocyclic Systems

The same reactive intermediates generated from the ring-opening of this compound and related compounds are also powerful precursors for a diverse range of heterocyclic systems. nih.govrsc.org By introducing heteroatoms into the reaction scheme, either as part of the cyclopropanol substrate or as an external trapping agent, chemists can forge rings containing nitrogen, oxygen, or sulfur.

Radical cascade reactions are particularly effective for this purpose. The β-keto radical generated from oxidative ring-opening can be intercepted by nitrogen-containing functional groups like isonitriles or N-aryl acrylamides. nih.gov This initiates a cascade of cyclizations that can produce complex, fused heterocyclic scaffolds such as phenanthridines and 3-ketoalkylated oxindoles in a single step. nih.gov These structures are privileged motifs in medicinal chemistry.

Furthermore, ring-expansion and cycloaddition reactions provide another major pathway to heterocycles. rsc.orgsemanticscholar.org Activated cyclopropanes can react with various dipolar reagents in what can be considered a formal [3+2] cycloaddition. rsc.orgrsc.org For example, the reaction of cyclopropanes with nitrones can yield tetrahydro-1,2-oxazines, while reactions with imines can lead to the formation of pyrrolidines. rsc.org The Cloke-Wilson rearrangement offers a classic method for converting cyclopropyl (B3062369) ketones (readily formed from the oxidation of cyclopropanols) into 2,3-dihydrofurans. rsc.orgorganic-chemistry.org These reactions are often highly regioselective and stereoselective, providing rapid access to densely functionalized heterocyclic molecules. rsc.org

Table 2: Synthesis of Heterocyclic Systems from Cyclopropanols

| Reaction Type | Reactant Partner | Key Intermediate | Resulting Heterocyclic System |

|---|---|---|---|

| Radical Cascade/Trapping | Biaryl isonitriles | β-Keto alkyl radical | Phenanthridines |

| Radical Cascade/Trapping | N-Aryl acrylamides | β-Keto alkyl radical | 2-Oxindoles |

| Ring-Expansion/[3+2] Cycloaddition | Nitrones | Zwitterionic intermediate | Tetrahydro-1,2-oxazines |

| Cloke-Wilson Rearrangement | (from cyclopropyl ketone) | Trimethylene biradical/zwitterion | 2,3-Dihydrofurans |

Role in Constructing Scaffolds with Defined Conformational Rigidity

Beyond their utility in bond-forming reactions, the cyclopropane ring itself is a valuable structural element for imparting conformational rigidity into otherwise flexible molecules. acs.orgnih.gov The fixed bond angles and hindered rotation of the three-membered ring can be used to lock a molecule into a specific three-dimensional shape. nih.gov By incorporating a cyclopropane unit, such as the one in this compound, into a larger scaffold, the number of accessible low-energy conformations is significantly reduced.

This principle is widely exploited in medicinal chemistry and the design of peptidomimetics. acs.orgnih.gov Replacing a flexible portion of a peptide or small molecule with a cyclopropane-containing analogue can pre-organize the molecule into its "bioactive conformation"—the shape it adopts when binding to a biological target like a receptor or enzyme. acs.org This pre-organization can lead to a significant increase in binding affinity and selectivity.

The stereochemistry of the substituents on the cyclopropane ring is crucial. A trans-arrangement of backbone substituents on the ring can enforce an extended, β-strand-like conformation. acs.org Conversely, a cis-arrangement can be used to induce a β-turn structure, a common secondary structural motif in peptides. acs.org This ability to rationally design molecules with specific and predictable shapes makes cyclopropanol-derived scaffolds powerful tools for probing biological systems and developing new therapeutic agents. nih.gov The introduction of the rigid cyclopropane ring effectively reduces the entropic penalty of binding, serving as a cornerstone for rational drug design. acs.org

Table 3: Conformational Effects of Cyclopropane Scaffolds

| Cyclopropane Feature | Structural Effect | Intended Conformation | Application |

|---|---|---|---|

| Inherent Ring Rigidity | Reduces rotational freedom of attached chains | Pre-organization into bioactive shape | Medicinal Chemistry, Ligand Design |

| trans-Substituents | Enforces spatial separation of groups | Extended / β-Strand Mimic | Peptidomimetics |

| cis-Substituents | Forces groups into proximity | Turn / β-Turn Mimic | Peptidomimetics |

| "Cyclopropylic Strain" | Steric repulsion between adjacent cis groups further restricts rotation | Highly constrained local geometry | Fine-tuning molecular shape |

Future Directions and Research Challenges in Cyclopropanol Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary objective in cyclopropanol (B106826) chemistry is the development of new catalytic systems that offer improved efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and broader substrate scope.

Transition Metal Catalysis: Transition metals have played a pivotal role in advancing cyclopropanol chemistry. acs.org Future research will likely focus on:

Earth-Abundant Metals: While precious metals like palladium, rhodium, and gold have been instrumental, there is a growing emphasis on developing catalytic systems based on more abundant and less toxic metals such as iron, copper, and manganese. acs.orgunivasf.edu.br Iron-catalyzed ring-opening reactions of cyclopropanols, for instance, have been shown to be effective for the synthesis of 5-oxo peroxides. acs.org

Ligand Design: The design of novel ligands will be crucial for modulating the reactivity and selectivity of metal catalysts. Chiral ligands are particularly important for developing enantioselective transformations. For example, chiral Pybox and OIP ligands have been used in cobalt-catalyzed asymmetric cyclopropanation. dicp.ac.cn

Mechanistic Understanding: A deeper understanding of reaction mechanisms, often aided by computational studies, will guide the rational design of more effective catalysts. rsc.org

Biocatalysis: The use of enzymes as catalysts for cyclopropanol synthesis is a rapidly emerging area with significant potential for achieving high levels of stereoselectivity under mild, environmentally benign conditions. researchgate.net

Enzyme Engineering: Directed evolution and rational protein design are powerful tools for tailoring the activity and selectivity of enzymes for specific cyclopropanation reactions. nih.govacs.org For example, engineered variants of dehaloperoxidase have been successfully employed for the stereoselective synthesis of cyclopropanol esters. wpmucdn.comacs.org

Expanding the Biocatalytic Toolbox: The discovery and development of new enzymes, such as cyclopropane (B1198618) synthases, will broaden the scope of biocatalytic cyclopropanation. github.io

A comparison of different catalytic approaches is presented in the table below.

| Catalyst Type | Advantages | Challenges |

| Precious Metals (Pd, Rh, Au) | High activity and selectivity, well-established reactivity. | High cost, toxicity, and potential for product contamination. |

| Earth-Abundant Metals (Fe, Cu, Mn) | Low cost, low toxicity, and more sustainable. | Often require higher catalyst loadings, may exhibit lower selectivity. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition, requires specialized expertise. |

Exploration of New Reactivity Modes and Unprecedented Transformations

The unique structural features of cyclopropanols give rise to a rich and diverse reactivity profile that is still being explored. Future research will continue to uncover novel transformations.

Ring-Opening Reactions: The release of ring strain is a powerful driving force for a variety of ring-opening reactions, which can proceed through different intermediates. orgsyn.org

Homoenolate Intermediates: Transition metal-catalyzed ring opening can generate metal homoenolates, which are versatile intermediates for C-C and C-heteroatom bond formation. elsevierpure.com

Radical Intermediates: Single-electron oxidation of cyclopropanols can lead to the formation of β-keto radicals, which can participate in a range of radical-mediated transformations. nih.gov Mn(III)-mediated oxidative ring-opening has been used to synthesize phenanthridines and oxindoles. nih.gov

Ring-Expansion Reactions: Under certain conditions, cyclopropanols can undergo ring expansion to form larger ring systems, such as cyclobutanones. Gold-promoted enantioselective transformation of 1-vinyl-1-ethoxycyclopropanes into cyclobutanones is one such example. rsc.org

C-H Functionalization: The direct functionalization of C-H bonds in cyclopropanols is a challenging but highly desirable transformation that would provide a more atom-economical approach to the synthesis of functionalized cyclopropane derivatives. rsc.org

Advances in High-Throughput Screening and Automation in Cyclopropanol Synthesis

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) and automation are becoming increasingly important tools in organic synthesis.

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and the potential for automation. researchgate.net The development of flow-based methods for cyclopropanol synthesis could facilitate the rapid screening of reaction conditions and catalysts. google.com

Robotics and Automated Synthesis: The use of robotic platforms for automated synthesis can significantly increase the efficiency of reaction optimization and library synthesis. These systems can perform multiple experiments in parallel, allowing for the rapid exploration of a wide range of reaction parameters.

Integration of Machine Learning and AI in Cyclopropanol Design and Reaction Prediction

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), has the potential to revolutionize the way cyclopropanol chemistry is approached.

Reaction Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and stereoselectivity of cyclopropanol synthesis.

Catalyst Design: AI can be used to design new catalysts with improved activity and selectivity. By analyzing the relationship between catalyst structure and performance, AI algorithms can propose novel catalyst designs that can then be synthesized and tested experimentally.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods are valuable for elucidating reaction mechanisms. rsc.org This information can be used to rationalize experimental observations and guide the design of new experiments.

Sustainable and Green Chemistry Approaches for Cyclopropanol Production and Utilization

There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes. The principles of green chemistry are being increasingly applied to cyclopropanol synthesis. researchgate.net

Alternative Reaction Media: The use of greener solvents, such as water or ionic liquids, or even the elimination of solvents altogether (mechanochemistry), can significantly reduce the environmental impact of cyclopropanol synthesis. rsc.orgrsc.org

Energy-Efficient Methods: The development of reactions that proceed under milder conditions, such as those initiated by visible light (photocatalysis), can reduce energy consumption. researchgate.net

Atom Economy: The design of reactions that maximize the incorporation of all starting materials into the final product (high atom economy) is a key principle of green chemistry.

Biocatalysis: As mentioned previously, the use of enzymes as catalysts is an inherently green approach to chemical synthesis, as it avoids the use of toxic metals and harsh reaction conditions. nih.govacs.orgwpmucdn.comacs.orgnih.gov

The table below summarizes some green chemistry approaches in cyclopropanol synthesis.

| Green Chemistry Approach | Description |

| Alternative Solvents | Utilizing water, ionic liquids, or solvent-free conditions to reduce volatile organic compound (VOC) emissions. rsc.org |

| Mechanochemistry | Using mechanical force to induce chemical reactions, often in the absence of a solvent. rsc.org |

| Photocatalysis | Employing visible light to drive chemical transformations, offering a more energy-efficient alternative to thermal methods. researchgate.net |

| Biocatalysis | Utilizing enzymes to catalyze reactions with high selectivity under mild conditions. nih.govacs.orgwpmucdn.comacs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.